Tert-butyl (5-bromonaphthalen-2-YL)carbamate
Description
Tert-butyl (5-bromonaphthalen-2-YL)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and a 5-bromo-substituted naphthalene ring. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes. The bromine substituent on the aromatic system facilitates further functionalization, such as cross-coupling reactions.
Properties
Molecular Formula |
C15H16BrNO2 |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
tert-butyl N-(5-bromonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h4-9H,1-3H3,(H,17,18) |
InChI Key |
IHCNQDGGHVILFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromonaphthalen-2-YL)carbamate typically involves the reaction of 5-bromonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromonaphthalen-2-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. For example, hydrochloric acid or sodium hydroxide solutions are commonly employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthalene derivatives.
Hydrolysis: The major products are 5-bromonaphthalene-2-amine and tert-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the naphthalene ring.
Scientific Research Applications
Tert-butyl (5-bromonaphthalen-2-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromonaphthalen-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aromatic Bromo-Substituted Carbamates
- tert-Butyl (5-bromoquinolin-2-yl)carbamate (CAS: 1414959-06-0): Structure: Quinoline ring with 5-bromo and 2-carbamate substituents. Molecular Formula: C₁₄H₁₅BrN₂O₂; Purity: 95% .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate :
Aliphatic Bromo-Substituted Carbamates
- tert-Butyl (5-bromopentyl)carbamate and analogs (e.g., 4-bromobutyl, 6-bromohexyl):
Physicochemical Properties
*Estimated based on structural analogs.
Stability and Handling
- Stability : Tert-butyl carbamates are generally stable under ambient conditions but degrade under strong acids/bases or elevated temperatures .
- Storage : Recommended at 2–8°C for long-term stability, consistent with protocols for tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate .
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